molecular formula C20H24ClNO4 B2458205 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide CAS No. 431886-50-9

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No. B2458205
M. Wt: 377.87
InChI Key: KFXBMJFLHISLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as CMA or Compound 89, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the phenylacetamide family of compounds, which are known to have a wide range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-isopropyl-3-methylphenol to form the intermediate, which is then reacted with chloroacetyl chloride to form the final product.

Starting Materials
4-chloro-2,5-dimethoxyaniline, 4-isopropyl-3-methylphenol, Chloroacetyl chloride, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 4-chloro-2,5-dimethoxyaniline in hydrochloric acid and cool the solution to 0°C., Step 2: Add sodium nitrite to the solution and stir for 30 minutes., Step 3: Add a solution of 4-isopropyl-3-methylphenol in sodium hydroxide to the diazonium salt solution and stir for 1 hour., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate., Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate., Step 6: Dissolve the intermediate in chloroform and add chloroacetyl chloride dropwise with stirring., Step 7: Add sodium hydroxide to the reaction mixture and extract the product with ethyl acetate., Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product.

Mechanism Of Action

The precise mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. Binding of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide to the sigma-1 receptor has been shown to increase intracellular calcium levels and activate downstream signaling pathways that are involved in cell survival and neuroprotection. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through its interaction with the sigma-1 receptor.

Biochemical And Physiological Effects

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can protect neuronal cells from oxidative stress and apoptosis, and can enhance neurite outgrowth and synaptic plasticity. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. These effects are thought to be mediated through the sigma-1 receptor, although other targets may also be involved.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the potential off-target effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide on other receptors and signaling pathways should be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and its potential applications. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These compounds may have improved pharmacokinetic properties and therapeutic potential compared to N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. Another area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and other sigma-1 receptor modulators may have therapeutic potential in these conditions, although further research is needed to fully understand their mechanisms of action and potential side effects.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various physiological processes. The sigma-1 receptor is a transmembrane protein that is involved in the regulation of intracellular calcium signaling, protein folding, and cell survival. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it a useful tool for studying the function of this receptor.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4/c1-12(2)15-7-6-14(8-13(15)3)26-11-20(23)22-17-10-18(24-4)16(21)9-19(17)25-5/h6-10,12H,11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXBMJFLHISLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

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